molecular formula C15H9Cl2N5O2S B12034702 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-38-5

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12034702
CAS No.: 478254-38-5
M. Wt: 394.2 g/mol
InChI Key: IIRLHSUMQOFBAB-QGMBQPNBSA-N
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Description

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.

    Introduction of the Benzylideneamino Group: The benzylideneamino group can be introduced through a condensation reaction between an aldehyde (such as 4-chloro-3-nitrobenzaldehyde) and an amine (such as 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione).

    Functionalization with Nitro and Chlorine Groups: The nitro and chlorine groups can be introduced through nitration and chlorination reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and nitro group contributes to its bioactivity.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic applications. For example, triazole derivatives are known for their antifungal properties and are used in the development of antifungal drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the nitro group.

    4-((4-Nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the chlorine atom on the benzylidene group.

    4-((4-Chloro-3-nitrobenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the chlorine atom on the triazole ring.

Uniqueness

The uniqueness of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chlorine groups enhances its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

478254-38-5

Molecular Formula

C15H9Cl2N5O2S

Molecular Weight

394.2 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl2N5O2S/c16-11-4-2-1-3-10(11)14-19-20-15(25)21(14)18-8-9-5-6-12(17)13(7-9)22(23)24/h1-8H,(H,20,25)/b18-8+

InChI Key

IIRLHSUMQOFBAB-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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